Rennin, also known as chymosin (EC 3.4.4.3), is an aspartic protease primarily known for its role in milk coagulation. [] It is found in the gastric juice of young mammals, particularly calves, where it plays a crucial role in digestion by converting milk to curd. [] Rennin specifically cleaves the peptide bond between phenylalanine and methionine residues in κ-casein, a protein found in milk. [] This cleavage leads to the destabilization of the casein micelle structure, ultimately resulting in milk coagulation. []
Apart from its digestive role in young mammals, rennin has found significant applications in various scientific fields, primarily in the food industry for cheese production. []
Traditionally, rennin was extracted from the fourth stomach (abomasum) of unweaned calves. [] This process involved multiple steps, including extraction with salt solutions, precipitation, and purification. []
The increasing demand for rennin led to the exploration of alternative sources, with microbial production emerging as a prominent method. [] Various fungi, including species like Mucor pusillus, Mucor miehei, and Endothia parasitica, have been identified as potent producers of rennin-like enzymes. [, , , ] These enzymes, often referred to as microbial rennins, exhibit similar milk-clotting properties to calf rennin and have gained significant importance in the cheese industry. [, , , ]
Advances in recombinant DNA technology have enabled the production of calf rennin in heterologous expression systems. [] This approach involves cloning the rennin gene from calf stomach into suitable host organisms like Escherichia coli, Saccharomyces cerevisiae, and Aspergillus species. [] These recombinant systems offer a sustainable and controlled production of rennin, addressing the ethical and supply limitations associated with traditional extraction methods. []
Enterobactin is classified as a catecholate siderophore, which are small molecules that chelate ferric iron (Fe³⁺) with high affinity. This classification is significant because it highlights the compound's role in microbial iron uptake mechanisms. The production of enterobactin is genetically regulated, involving several genes such as entA, entB, entC, entD, and entE, which encode enzymes necessary for its biosynthesis .
Recent advancements include the development of a one-step synthesis that eliminates intermediate steps, significantly enhancing yield. This method utilizes protected precursors that are subsequently deprotected under acidic conditions to yield the final enterobactin scaffold .
The molecular structure of enterobactin can be represented as follows:
The structure features three N-(2,3-dihydroxybenzoate) moieties linked by L-serine residues, forming a cyclic trimer. The hydroxyl groups on the aromatic rings are crucial for iron binding, allowing enterobactin to form stable complexes with ferric ions .
Enterobactin primarily functions through its ability to bind ferric iron. The reaction can be summarized as follows:
This complex formation is characterized by high stability and specificity for Fe³⁺ ions over other metal ions. The binding process involves coordination through the hydroxyl groups of the catecholate moieties, which effectively sequesters iron from the environment .
The mechanism of action of enterobactin involves several steps:
This process is critical for bacterial survival in iron-depleted environments, such as during infection or in host tissues .
Enterobactin has several important applications in scientific research:
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